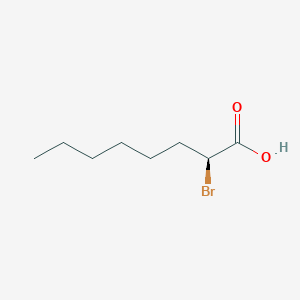

(S)-2-bromo-octanoic acid

Description

BenchChem offers high-quality (S)-2-bromo-octanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-bromo-octanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

(2S)-2-bromooctanoic acid |

InChI |

InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

GTGTXZRPJHDASG-ZETCQYMHSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)O)Br |

Canonical SMILES |

CCCCCCC(C(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

(S)-2-bromo-octanoic acid CAS number 2623-82-7 details

An In-Depth Technical Guide to (S)-2-bromo-octanoic acid (CAS 2623-82-7)

Introduction

(S)-2-bromo-octanoic acid, with CAS Registry Number 2623-82-7, is a chiral halogenated fatty acid that serves as a valuable building block in organic synthesis and as a potent tool in biochemical research. Its structure, featuring a bromine atom at the alpha-position to the carboxylic acid on an eight-carbon chain, imparts specific reactivity and biological activity. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, covering its chemical properties, synthesis, analytical characterization, key applications, and safety protocols. The narrative emphasizes the rationale behind experimental methodologies and the compound's mechanism of action in biological systems.

Chemical Identity and Physical Properties

(S)-2-bromo-octanoic acid is a colorless to pale yellow liquid at room temperature.[1] Its hydrophobic hydrocarbon tail renders it poorly soluble in water, but it exhibits good solubility in organic solvents.[1] The presence of the chiral center at the C2 position is critical to its specific interactions in stereoselective synthesis and biological systems.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-bromooctanoic acid | [2] |

| CAS Number | 2623-82-7 | [3] |

| Molecular Formula | C₈H₁₅BrO₂ | [3] |

| Molecular Weight | 223.11 g/mol | [2][3] |

| Appearance | Colorless to Yellow clear liquid | [1][4] |

| Boiling Point | 140 °C at 5 mmHg | [5][6] |

| Density | 1.278 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.471 | [6] |

| SMILES | CCCCCCBr | [2] |

| InChIKey | GTGTXZRPJHDASG-ZETCQYMHSA-N | [2] |

Synthesis and Stereochemistry

The synthesis of α-bromo carboxylic acids is classically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] However, this method applied to a non-chiral starting material like octanoic acid inherently produces a racemic mixture of (R)- and (S)-2-bromo-octanoic acid. Obtaining the enantiomerically pure (S)-form requires specialized asymmetric synthesis strategies or chiral resolution of the racemic product.

The Hell-Volhard-Zelinsky (HVZ) Reaction (Racemic Synthesis)

The HVZ reaction is a robust method for the selective α-bromination of carboxylic acids that possess at least one alpha-hydrogen.[8][9] The reaction's efficacy stems from converting the carboxylic acid into a more reactive acyl halide intermediate, which readily tautomerizes to an enol. This enol form is the key nucleophile that attacks molecular bromine, ensuring halogenation occurs exclusively at the α-position.[7][10]

Causality of Experimental Design:

-

Phosphorus Tribromide (PBr₃) or Thionyl Chloride (SOCl₂): The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like PBr₃ or SOCl₂ are essential to convert the carboxylic acid into its corresponding acyl bromide or chloride.[7][9][11] This intermediate is significantly more electrophilic and its α-protons are more acidic, facilitating the crucial enolization step.

-

Bromine (Br₂): Serves as the electrophilic source of bromine that reacts with the nucleophilic enol intermediate.[7]

-

Aqueous Workup: The final step involves hydrolysis of the α-bromo acyl bromide to yield the desired α-bromo carboxylic acid product.[7][9]

Detailed Protocol for Racemic 2-Bromooctanoic Acid Synthesis[12]

-

To a flask equipped with a reflux condenser and a sodium hydroxide trap, add octanoic acid (1.0 equiv) and thionyl chloride (5.0 equiv).

-

Stir the reaction mixture in a water bath at 50 °C.

-

Add liquid bromine (3.0 equiv) dropwise to the mixture.

-

Stir the reaction under reflux for 6 hours, then allow it to cool and stir at room temperature overnight.

-

Remove the excess thionyl chloride by distillation.

-

Slowly add the dark red residue to a beaker containing distilled water in an ice bath, stirring manually.

-

The resulting solution is heated and subsequently cooled, which should precipitate the product.

-

Decant the aqueous layer, wash the product with distilled water, and recrystallize to yield 2-bromooctanoic acid.

Achieving Enantioselectivity

While the HVZ reaction is effective for producing the racemic compound, obtaining (S)-2-bromo-octanoic acid requires a stereocontrolled approach. Methodologies include:

-

Chiral Resolution: Separating the racemic mixture using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by regeneration of the enantiomerically pure acid.

-

Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to direct the bromination of a suitable octanoic acid derivative, leading to an enantiomeric excess of the (S)-isomer.[12][13] Enantioenriched α-bromo acids can be synthesized from corresponding protected α-amino acids, which provides a route to high enantiopurity.[12]

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of (S)-2-bromo-octanoic acid.

Table 2: Spectroscopic Data Summary

| Technique | Expected Characteristics |

| ¹H NMR | Broad singlet for the carboxylic acid proton (-COOH).Triplet for the α-proton (-CHBr) coupled to the adjacent methylene group.Complex multiplet for the C3 methylene protons (-CH₂-), which are diastereotopic due to the adjacent C2 chiral center.Multiplets for the remaining methylene protons in the alkyl chain.Triplet for the terminal methyl group (-CH₃). |

| ¹³C NMR | Signal for the carbonyl carbon (-COOH) ~170-180 ppm.Signal for the α-carbon (-CHBr) ~40-50 ppm.Signals for the alkyl chain carbons between ~14-35 ppm. |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).Alkane C-H stretches (~2850-2960 cm⁻¹).[14]Strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).C-Br stretch (~500-600 cm⁻¹). |

| Mass Spec. (EI) | Molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, characteristic of a monobrominated compound (m/z 222 and 224).[15]Fragment ion corresponding to the loss of Br (m/z 143).Fragment ion corresponding to the loss of the carboxyl group (m/z 177, 179). |

Expert Insight on NMR Interpretation: A common challenge in interpreting the ¹H NMR spectrum of α-substituted chiral acids like 2-bromooctanoic acid is the magnetic inequivalence of the two protons on the C3 carbon (the methylene group adjacent to the chiral center).[16] These protons are diastereotopic, meaning they reside in different chemical environments and will therefore have different chemical shifts. They couple to each other (geminal coupling) and to the α-proton (vicinal coupling), resulting in a complex multiplet rather than a simple quartet, which might be expected from a first-order analysis.[16]

Applications in Research and Development

(S)-2-bromo-octanoic acid is primarily used as a specialized research chemical, particularly for its ability to inhibit key metabolic pathways.

Inhibition of Fatty Acid β-Oxidation

2-Bromooctanoate is a well-documented inhibitor of mitochondrial fatty acid β-oxidation.[6][17] Its mechanism of action involves cellular uptake and conversion to its coenzyme A (CoA) derivative, 2-bromooctanoyl-CoA. This intermediate is then processed by acyl-CoA dehydrogenase to form 2-bromo-3-ketooctanoyl-CoA. This α-haloketone is a potent, irreversible inhibitor of the enzyme 3-ketothiolase (also known as acetyl-CoA C-acyltransferase), which catalyzes the final step of the β-oxidation spiral.[5][17] This inhibition effectively halts the breakdown of fatty acids for energy production.

Modulation of Bacterial Polymer Synthesis

In microbiological research, 2-bromooctanoic acid serves as an effective inhibitor of polyhydroxyalkanoic acid (PHA) synthesis in certain bacteria, such as Pseudomonas fluorescens.[6][18] It acts as a substitute for cerulenin, a more expensive and cell-growth-inhibiting antibiotic.[6][19] By blocking pathways related to fatty acid metabolism, it prevents the accumulation of these biopolymers without adversely affecting bacterial growth on alternative carbon sources like fructose.[6][18]

Utility as a Chiral Synthon

As a chiral molecule, (S)-2-bromo-octanoic acid is a useful intermediate in stereoselective organic synthesis. The bromine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of different functional groups (e.g., -NH₂, -OH, -CN) with retention or inversion of configuration at the chiral center, depending on the reaction mechanism. This makes it a valuable precursor for the synthesis of chiral amino acids, hydroxy acids, and other complex target molecules in drug discovery.

Safety, Handling, and Storage

2-Bromooctanoic acid is classified as a corrosive substance and must be handled with appropriate care in a laboratory setting.[2][20] It is designated as a Dangerous Good for transport.[3]

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS05 (Corrosion) | [5][6] |

| Signal Word | Danger | [2][5] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [2][20][21] |

| Precautionary Codes | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [2][5][6] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [5][6] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[22][23]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5][6] A lab coat is mandatory.

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[21][22]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[21][22]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[21][22]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[22]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[24] Recommended storage temperature is 2-8°C.[6]

-

Store locked up or in an area accessible only to qualified personnel.[20][22]

-

The compound may be stabilized with silver wool.[5]

References

- TCI Chemicals. (n.d.). 2-Bromo-n-octanoic Acid | 2623-82-7.

- CymitQuimica. (n.d.). CAS 2623-82-7: 2-Bromooctanoic acid.

- Santa Cruz Biotechnology. (n.d.). 2-Bromooctanoic acid | CAS 2623-82-7.

- Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.

- Sigma-Aldrich. (n.d.). 2-Bromooctanoic acid 97%.

- PubChem. (n.d.). 2-Bromooctanoic acid | C8H15BrO2 | CID 92184.

- ChemicalBook. (2026, January 13). 2-BROMOOCTANOIC ACID Chemical Properties,Uses,Production.

- Organic Chemistry Portal. (n.d.). Hell–Volhard–Zelinsky Reaction.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 8-Bromooctanoic acid.

- Merck. (n.d.). SAFETY DATA SHEET - 2-Bromooctanoic acid.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 2-Bromooctanoic acid.

- ChemicalBook. (n.d.). 2-BROMOOCTANOIC ACID synthesis.

- Chemical Bull Pvt. Ltd. (n.d.). 2-bromooctanoic Acid | 2623-82-7.

- ChemicalBook. (n.d.). 2-BROMOOCTANOIC ACID(2623-82-7) 1H NMR spectrum.

- MilliporeSigma. (n.d.). 2-Bromooctanoic acid 97%.

- Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.

- SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism.

- Benchchem. (n.d.). An In-depth Technical Guide to the Hell-Volhard-Zelinsky Synthesis of 2-Bromobutanoic Acid and Its Subsequent Esterification.

- Cayman Chemical. (2023, January 6). Safety Data Sheet - Octanoic Acid.

- ChemicalBook. (n.d.). 2-BROMOOCTANOIC ACID(2623-82-7)ir1.

- BMRB. (n.d.). bmse000502 Octanoic Acid.

- Sigma-Aldrich. (n.d.). 2-Bromooctanoic acid 97%.

- Sigma-Aldrich. (n.d.). 2-Bromooctanoic acid 97%.

- NIST. (n.d.). 2-bromoheptanoic acid.

- Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination.

- Scilit. (n.d.). Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives.

- The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.

- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals.

- ACS Publications. (n.d.). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides.

- PubMed. (n.d.). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of 2-Bromobutanoic Acid.

- NIST. (n.d.). 2-Bromopropanoic acid.

- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements.

Sources

- 1. CAS 2623-82-7: 2-Bromooctanoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Bromooctanoic acid | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-n-octanoic Acid | 2623-82-7 | TCI AMERICA [tcichemicals.com]

- 5. 2-溴辛酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-BROMOOCTANOIC ACID | 2623-82-7 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 13. Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. 2-BROMOOCTANOIC ACID(2623-82-7) IR Spectrum [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Bromooctanoic acid 97 2623-82-7 [sigmaaldrich.com]

- 19. 2-溴辛酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. fishersci.com [fishersci.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. 2-bromooctanoic Acid | 2623-82-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

The (S)-2-Bromooctanoic Acid Whitepaper: Molecular Profiling, Enzymatic Inhibition, and Chiral Resolution

Executive Summary

(S)-2-bromooctanoic acid is a precisely halogenated, medium-chain fatty acid derivative that serves as a critical biochemical tool and chiral building block in pharmaceutical development. Known for its targeted inhibition of lipid metabolism pathways, it is heavily utilized in metabolic research, custom drug synthesis, and microbiological assays. This technical guide provides an in-depth analysis of its physicochemical properties, mechanisms of action, and validated protocols for its chiral resolution.

Physicochemical Profiling & Structural Characterization

The molecular architecture of (S)-2-bromooctanoic acid dictates its behavior in both biological systems and synthetic reactions. The presence of the bromine atom at the C2 (

To facilitate rapid reference for formulation and analytical scientists, the core quantitative data for the (S)-enantiomer and its racemic counterpart are summarized below.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | (2S)-2-bromooctanoic acid |

| Molecular Formula | C8H15BrO2 |

| Molecular Weight | 223.11 g/mol |

| Exact Mass | 222.025543 g/mol |

| PubChem CID | 92184 |

| CAS Number | 2623-82-7 (Racemate) |

| Density | 1.278 g/mL at 25 °C |

| Boiling Point | 140 °C at 5 mmHg |

Data aggregated from PubChem[1] and MilliporeSigma.

Mechanistic Applications in Drug Development & Biochemistry

(S)-2-bromooctanoic acid is not merely a structural intermediate; it is a potent, active modulator of metabolic pathways, prized for its stereospecific interactions.

Inhibition of Mitochondrial -Oxidation

In metabolic studies, 2-bromooctanoic acid acts as a mechanism-based inhibitor of fatty acid

Substitute for Cerulenin in PHA Synthesis Inhibition

In microbiological assays and bioprocessing, 2-bromooctanoic acid serves as a highly cost-effective substitute for cerulenin (up to 2,000 times less expensive). It specifically blocks the formation of polyhydroxyalkanoic acid (PHA) in Pseudomonas fluorescens without exhibiting the broad, cell-growth-inhibiting toxicity typically associated with cerulenin.

Diagram: Mechanism of mitochondrial β-oxidation inhibition by (S)-2-bromooctanoic acid.

Analytical Methodologies: Enantiomeric Resolution via Chiral GC

Because the biological activity of chiral fatty acids is highly stereospecific—enzymes like 3-ketothiolase recognize specific spatial orientations—verifying the enantiomeric purity of (S)-2-bromooctanoic acid is a critical quality control step in drug development.

Causality of the Method: Carboxylic acids cannot be directly analyzed via standard Gas Chromatography (GC) without significant peak tailing due to strong intermolecular hydrogen bonding. Therefore, derivatization to a methyl ester is mandatory to increase volatility and ensure sharp peak shapes[3]. Subsequently, a cyclodextrin-based chiral stationary phase (e.g., Astec CHIRALDEX G-DP) is utilized. The cyclodextrin cavity forms transient, reversible diastereomeric inclusion complexes with the (S) and (R) enantiomers. The slight difference in binding energies between these transient complexes results in baseline separation[3].

Protocol: Self-Validating Step-by-Step Chiral GC Analysis

To ensure scientific integrity, this protocol incorporates a mandatory System Suitability Test (SST) to validate the column's resolving power before analyzing the unknown sample.

Step 1: Derivatization to Methyl Ester

-

Dissolve 10 mg of (S)-2-bromooctanoic acid in 1 mL of anhydrous methanol.

-

Add 0.5 mL of Boron trifluoride-methanol solution (14% BF3).

-

Heat the sealed vial at 60 °C for 30 minutes to drive the esterification.

-

Quench the reaction with 1 mL of saturated aqueous NaCl, then extract the methyl ester using 2 mL of hexane. Extract the upper hexane layer for GC injection.

Step 2: System Suitability Testing (The Self-Validation Checkpoint)

-

Prepare a racemic mixture of 2-bromooctanoic acid methyl ester using the derivatization method above.

-

Inject 1 µL of the racemic standard into the GC equipped with an Astec CHIRALDEX G-DP column (30 m × 0.25 mm I.D.)[3].

-

GC Conditions: Oven at 110 °C (isothermal); Injection port at 250 °C; FID detector at 250 °C[3].

-

Validation Gate: Calculate the resolution factor (

) between the (R) and (S) peaks. The system is only validated for use if

Step 3: Sample Analysis

-

Inject 1 µL of the derivatized (S)-2-bromooctanoic acid sample using the validated GC parameters.

-

Integrate the peak areas to calculate the Enantiomeric Excess (ee). The (S)-enantiomer will elute at its established retention time, and any trace (R)-enantiomer will be distinctly quantified.

Safety, Handling, and Storage Protocols

As an

-

GHS Classification: Classified under Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage).

-

PPE Requirements: Handling requires a type N95 (US) or ABEK (EN14387) respirator filter, face shields, and chemically resistant gloves.

-

Storage: Must be stored in a tightly sealed container within a cool, dry, and well-ventilated environment (Storage Class 8A - Combustible corrosive hazardous materials). Silver wool is occasionally added as a stabilizer to prevent debromination.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 92184, (2S)-2-bromooctanoic acid". PubChem. Available at:[Link]

-

Roediger, W. E., et al. "Evidence-based pathogenesis and treatment of ulcerative colitis: A causal role for colonic epithelial hydrogen peroxide". National Library of Medicine (PMC). Available at:[Link]

Sources

- 1. 2-Bromooctanoic acid | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evidence-based pathogenesis and treatment of ulcerative colitis: A causal role for colonic epithelial hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC Analysis of 2-Bromooctanoic Acid Methyl Ester Enantiomers on Astec® CHIRALDEX™ G-DP suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

Unraveling the Mechanism of Action of (S)-2-Bromooctanoic Acid: A Comprehensive Technical Guide

Executive Summary

(S)-2-bromooctanoic acid (2-BrOA) is an 8-carbon medium-chain fatty acid analogue characterized by an

This whitepaper dissects the causality behind 2-BrOA's metabolic routing, provides quantitative kinetic benchmarks, and outlines self-validating protocols for deploying this compound in experimental workflows.

Mammalian Mechanism of Action: -Oxidation and Lipid Synthesis

In mammalian systems, 2-BrOA does not act in its native free-acid form. Its inhibitory efficacy is entirely contingent upon its metabolic activation via thioesterification.

Irreversible Inhibition of 3-Ketothiolase

When introduced to mammalian hepatocytes, 2-BrOA is recognized by medium-chain fatty acyl-CoA synthase, which converts it into 2-bromooctanoyl-CoA[1][2]. This intermediate enters the mitochondrial matrix and undergoes the first steps of

This

Competitive Inhibition of Diacylglycerol Acyltransferase (DGAT)

Beyond

Mammalian metabolic routing and inhibition targets of 2-bromooctanoic acid.

Bacterial Mechanism of Action: PHA and Rhamnolipid Suppression

In bacterial metabolic engineering, 2-BrOA is utilized as a substitute for cerulenin. Cerulenin is prohibitively expensive and highly toxic to cell growth. 2-BrOA, however, specifically inhibits secondary metabolite synthesis without arresting primary cellular proliferation when bacteria are grown on unrelated carbon sources like fructose[3][8].

Dual Inhibition of PhaG and RhlA

In Pseudomonas aeruginosa and Pseudomonas fluorescens, the synthesis of medium-chain-length PHA and rhamnolipids relies on precursors derived from de novo fatty acid synthesis. The acyl-group precursors (e.g., (R)-3-hydroxydecanoic acid) are channeled through two homologous enzymes:

-

PhaG (3-hydroxyacyl-ACP:CoA transacylase) – links fatty acid synthesis to PHA production[3].

-

RhlA (Rhamnosyltransferase subunit) – links fatty acid synthesis to rhamnolipid production[4].

2-BrOA acts as a dual inhibitor of both PhaG and RhlA[4]. Because 2-BrOA is not significantly metabolized by these bacterial strains, it exerts its inhibitory effect directly at the enzyme level, effectively decoupling carbon flux from bioplastic (PHA) and biosurfactant (rhamnolipid) accumulation[4].

Dual inhibition of PhaG and RhlA by 2-bromooctanoic acid in Pseudomonas.

Quantitative Kinetic Data

To design robust experiments, researchers must understand the concentration-dependent behavior of 2-BrOA. The table below synthesizes the kinetic parameters and effective concentrations across different biological targets.

| Biological Target / Enzyme | System | Inhibitor Form | Kinetic Parameter / Effective Conc. | Reference |

| Diacylglycerol Acyltransferase (DGAT) | Rat Hepatocytes | 2-bromooctanoyl-CoA | [2] | |

| 3-Ketothiolase I | Rat Liver Mitochondria | 2-bromo-3-ketooctanoyl-CoA | Complete inactivation at 10 | [6] |

| Ketogenesis ( | Perfused Rat Liver | 2-bromooctanoic acid | Complete inhibition at 0.6 mM | [7] |

| PhaG (PHA Synthesis) | P. fluorescens BM07 | 2-bromooctanoic acid | Steep inhibition curve at < 100 | [3] |

| RhlA / PhaG Dual Inhibition | P. aeruginosa PAO1 | 2-bromooctanoic acid | Simultaneous inhibition at 2 - 5 mM | [4] |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all experimental workflows contain internal logic checks. The following protocols are designed to be self-validating.

Protocol A: Mitochondrial -Oxidation Inhibition Assay

Objective: Quantify the irreversible inhibition of 3-ketothiolase by 2-BrOA in isolated mitochondria. Causality Note: 2-BrOA requires ATP and CoA to become active. If the mitochondria are uncoupled or depleted of CoA, inhibition will fail.

-

Mitochondrial Isolation: Isolate intact rat liver mitochondria using differential centrifugation in STE buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Validation Checkpoint: Measure Citrate Synthase activity in intact vs. Triton X-100 lysed aliquots. Intactness must be >95% to ensure the matrix enzymes are protected and functional.

-

-

Pre-incubation (Activation Phase): Incubate mitochondria (1 mg protein/mL) with 10

M 2-BrOA, 2 mM ATP, and 0.1 mM CoA at 30°C for 10 minutes[6]. -

Inhibition Readout: Lyse the mitochondria and assay for 3-ketothiolase activity spectrophotometrically by monitoring the disappearance of the enolate of acetoacetyl-CoA at 303 nm.

-

Validation Checkpoint: Include a control lacking ATP. Without ATP, thioesterification cannot occur, and 3-ketothiolase activity should remain at baseline (uninhibited).

-

Protocol B: Bacterial PHA Synthesis Inhibition Assay

Objective: Suppress PHA accumulation in Pseudomonas spp. without arresting cell growth. Causality Note: The choice of carbon source is critical. Growing cells on octanoate bypasses de novo synthesis, rendering 2-BrOA ineffective against PHA accumulation. Fructose must be used to force carbon flux through PhaG[3].

-

Culture Preparation: Inoculate P. fluorescens BM07 or P. aeruginosa into M1 minimal medium supplemented with 70 mM fructose as the sole carbon source[3][4].

-

Inhibitor Dosing: Add 2-BrOA to a final concentration of 100

M to 2 mM (strain dependent) at the onset of the exponential growth phase. -

Incubation: Culture at 30°C for 72 hours under rigorous shaking (200 rpm).

-

Validation Checkpoint: Measure Optical Density (

). 2-BrOA should not cause a statistically significant drop in

-

-

PHA Quantification: Harvest cells, lyophilize, and subject to acidic methanolysis. Quantify the resulting methyl esters of 3-hydroxyalkanoates via Gas Chromatography (GC).

-

Validation Checkpoint: Run a parallel culture using 40 mM octanoate instead of fructose. 2-BrOA should show minimal PHA inhibition in the octanoate culture, proving the inhibition is specific to the de novo PhaG pathway[3].

-

References

- Accumulation of Polyhydroxyalkanoic Acid Containing Large Amounts of Unsaturated Monomers in Pseudomonas fluorescens BM07 Utilizing Saccharides and Its Inhibition by 2-Bromooctanoic Acid ASM Journals URL

- Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length PLOS One URL

- Inhibition of fatty acid oxidation by 2-bromooctanoate.

- PubMed (J Biol Chem)

- PubMed (J Pharmacol Exp Ther)

- PubMed (J Biol Chem)

- 2-Bromooctanoic acid 97 2623-82-7 MilliporeSigma URL

Sources

- 1. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of diacylglycerol acyltransferase by 2-bromooctanoate in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length | PLOS One [journals.plos.org]

- 5. The involvement of carnitine intermediates in peroxisomal fatty acid oxidation: a study with 2-bromofatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-ブロモオクタン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Role of reducing equivalents from fatty acid oxidation in mixed-function oxidation: studies with 2-bromooctanoate in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-BROMOOCTANOIC ACID | 2623-82-7 [chemicalbook.com]

Decoupling Lipid Metabolism: The Role of 2-Bromooctanoic Acid as a Specific β-Oxidation Inhibitor

Executive Summary

Fatty acid β-oxidation is a central metabolic node, supplying acetyl-CoA, reducing equivalents (NADH, FADH₂), and intermediate precursors for secondary metabolite synthesis. For researchers investigating metabolic flux, polyhydroxyalkanoate (PHA) bioplastics, or rhamnolipid biosurfactants, isolating the β-oxidation pathway from de novo fatty acid synthesis is a critical analytical challenge. 2-Bromooctanoic acid (2-BrOA) has emerged as a highly specific, mechanism-based inhibitor that elegantly achieves this decoupling without inducing generalized cytotoxicity. This whitepaper details the mechanistic causality, quantitative pharmacodynamics, and self-validating experimental workflows for utilizing 2-BrOA in advanced biochemical research.

Mechanistic Causality: How 2-BrOA Disrupts β-Oxidation

Unlike non-specific metabolic poisons that disrupt the electron transport chain or membrane potential, 2-BrOA operates as a "suicide substrate" (mechanism-based inactivator). The causality of its inhibition relies on the cell's own metabolic machinery to synthesize the active inhibitory compound.

-

Activation: Upon entering the cell or mitochondrion, 2-BrOA is recognized by acyl-CoA synthetase, which converts it into 2-bromooctanoyl-CoA.

-

Processing: Subsequent processing by the β-oxidation hydration and dehydrogenation enzymes yields 2-bromo-3-ketooctanoyl-CoA .

-

Irreversible Blockade: This resulting α-haloketone intermediate is highly reactive. It serves as a potent, irreversible inhibitor of 3-ketothiolase I (acyl-CoA:acetyl-CoA C-acyltransferase), the enzyme responsible for the final thiolytic cleavage in the β-oxidation cycle.

By covalently arresting 3-ketothiolase I, 2-BrOA causes a metabolic bottleneck, halting the cyclic degradation of fatty acids. In bacterial models like Pseudomonas, 2-BrOA also exhibits targeted inhibition of PhaG ((R)-3-hydroxyacyl-ACP-CoA transferase) and RhlA, enzymes that channel lipid intermediates into PHA and rhamnolipid biosynthesis, respectively[1],[2].

Fig 1. Metabolic conversion of 2-BrOA and targeted inhibition of 3-Ketothiolase I.

Quantitative Pharmacodynamics & Enzyme Kinetics

Understanding the kinetic parameters of 2-BrOA is essential for precise experimental design. The table below synthesizes established inhibitory concentrations across different biological models to guide dosing strategies.

| Target Enzyme / Pathway | Biological Model | Effective Concentration / Kᵢ | Mechanistic Outcome | Citation |

| 3-Ketothiolase I | Rat Liver Mitochondria | ~10 µM (Complete Inactivation) | Irreversible covalent binding by 2-bromo-3-ketooctanoyl-CoA | |

| PhaG (PHA Synthesis) | P. fluorescens BM07 | Kᵢ = 60 µM | Specific inhibition linking FAS to PHA synthesis | [1] |

| RhlA (Rhamnolipids) | P. aeruginosa PAO1 | 2 - 5 mM | Dual inhibition of rhamnolipid and PHA synthesis; biofilm reduction | [2] |

| Mixed-Function Oxidation | Perfused Rat Liver | 1 - 2 mM | Depletion of reducing equivalents derived from β-oxidation | [3] |

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows utilizing 2-BrOA must incorporate internal validation checkpoints to distinguish specific enzymatic inhibition from generalized cytotoxicity.

Protocol 1: Mitochondrial β-Oxidation Assay (Rat Liver)

Causality & Design Rationale: Utilizing isolated mitochondria eliminates cytosolic confounding factors (such as de novo fatty acid synthesis), ensuring the inhibitor specifically targets the mitochondrial β-oxidation machinery.

-

Mitochondrial Isolation : Isolate rat liver mitochondria via differential centrifugation in a sucrose/HEPES buffer.

-

Validation Checkpoint: Measure the respiratory control ratio (RCR) using succinate to ensure mitochondrial membrane integrity remains intact prior to inhibitor exposure.

-

-

Inhibitor Pre-incubation : Incubate mitochondria (1-2 mg protein/mL) with 10–50 µM 2-BrOA for 5 minutes at 30°C.

-

Causality: This brief pre-incubation is mandatory; it allows the internal acyl-CoA synthetases time to convert 2-BrOA into the active α-haloketone inhibitor.

-

-

Substrate Addition : Initiate the assay by adding 100 µM of a target fatty acid (e.g., octanoate) along with NAD⁺ and CoA.

-

Quantification : Monitor NADH production spectrophotometrically at 340 nm or measure oxygen consumption via a Clark-type electrode.

-

Validation Checkpoint: The addition of a non-lipid substrate (e.g., pyruvate) post-inhibition should immediately restore respiration, proving that the electron transport chain remains functional and the blockade is strictly localized to β-oxidation.

-

Protocol 2: Whole-Cell PHA Inhibition Assay (Pseudomonas fluorescens)

Causality & Design Rationale: This workflow utilizes 2-BrOA to determine whether PHA precursors are derived from de novo fatty acid synthesis or direct β-oxidation[1].

-

Culture Preparation : Inoculate P. fluorescens BM07 in mineral salts medium containing 70 mM fructose.

-

Causality: Fructose forces the bacteria to rely entirely on de novo fatty acid synthesis for lipid precursors, isolating the PhaG pathway.

-

-

Inhibitor Dosing : At the onset of the exponential growth phase, introduce 2-BrOA at varying concentrations (50 µM to 2 mM). Dosing during the log phase ensures active metabolic flux through the targeted pathway.

-

Incubation & Harvest : Cultivate for 48 hours. Harvest cells via centrifugation and lyophilize.

-

Validation Checkpoint: Measure cell dry weight (CDW). 2-BrOA should not significantly reduce CDW in fructose media; if CDW drops sharply, non-specific cytotoxicity is occurring, and the dose must be optimized[1].

-

-

Methanolysis : Subject the lyophilized biomass to acidic methanolysis (15% H₂SO₄ in methanol) at 100°C for 140 minutes to convert PHA polymers into methyl esters.

-

GC-MS Analysis : Extract the esters in chloroform and analyze via Gas Chromatography-Mass Spectrometry to quantify monomer composition.

Fig 2. Step-by-step workflow for evaluating 2-BrOA inhibition on PHA synthesis via GC-MS.

Applications in Bioprocessing and Drug Development

-

Bioplastic Engineering : 2-BrOA is a highly cost-effective substitute for cerulenin (a traditional, expensive FAS inhibitor). By blocking PhaG, researchers can precisely control the monomer composition of medium-chain-length PHAs, tailoring the thermal and mechanical properties of the resulting bioplastics[1].

-

Anti-Biofilm Therapeutics : In P. aeruginosa, rhamnolipids are critical for swarming motility and biofilm architecture. 2-BrOA's ability to inhibit RhlA provides a blueprint for novel anti-virulence drugs that disarm bacterial biofilms without exerting selective pressure for antibiotic resistance[2].

-

Hepatic Metabolism Studies : In drug development, 2-BrOA is utilized to study the dependency of hepatic mixed-function oxygenases (e.g., Cytochrome P450s) on the reducing equivalents generated by mitochondrial β-oxidation. This offers critical insights into drug metabolism, the processing of acyl side chains (e.g., cinnamic acid analogues), and potential hepatotoxicity[3],[4].

References

-

[1] Title: Accumulation of polyhydroxyalkanoic acid containing large amounts of unsaturated monomers in Pseudomonas fluorescens BM07 utilizing saccharides and its inhibition by 2-bromooctanoic acid Source: Applied and Environmental Microbiology / PubMed URL: 1

-

[3] Title: Role of reducing equivalents from fatty acid oxidation in mixed-function oxidation: studies with 2-bromooctanoate in the perfused rat liver Source: Journal of Pharmacology and Experimental Therapeutics / PubMed URL: 3

-

[2] Title: Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length Source: PLOS One URL: 2

-

[4] Title: Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats Source: PMC / NIH URL:4

-

Title: 2-Bromooctanoic acid 97% (Product Information & Peer-Reviewed Literature) Source: Sigma-Aldrich URL:

Sources

- 1. Accumulation of polyhydroxyalkanoic acid containing large amounts of unsaturated monomers in Pseudomonas fluorescens BM07 utilizing saccharides and its inhibition by 2-bromooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length | PLOS One [journals.plos.org]

- 3. Role of reducing equivalents from fatty acid oxidation in mixed-function oxidation: studies with 2-bromooctanoate in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide: (S)-2-bromo-octanoic acid as a Substitute for Cerulenin in Fatty Acid Synthase Research

Foreword: Re-evaluating Our Tools for Fatty Acid Synthase Inhibition

For decades, cerulenin has been a cornerstone in the study of de novo fatty acid synthesis, prized for its potent and irreversible inhibition of fatty acid synthase (FAS). Its use has been instrumental in elucidating the role of FAS in various physiological and pathological processes, from metabolic disorders to cancer. However, the inherent limitations of cerulenin, including its off-target effects and cytotoxicity, have prompted the scientific community to seek viable alternatives. This guide introduces (S)-2-bromo-octanoic acid as a potential substitute, offering a comprehensive technical analysis of its mechanism, practical applications, and a comparative assessment against the established standard, cerulenin. Our objective is to equip researchers with the knowledge to make informed decisions when selecting an FAS inhibitor, ultimately fostering more precise and reliable scientific outcomes.

Section 1: Understanding the Inhibitors - A Comparative Overview

At the heart of this guide lies a comparison of two molecules, each with the potential to modulate a central enzyme in cellular metabolism. While both (S)-2-bromo-octanoic acid and cerulenin interfere with fatty acid metabolism, their mechanisms of action, chemical properties, and cellular effects differ significantly.

| Feature | (S)-2-bromo-octanoic acid | Cerulenin |

| Primary Target | 3-ketoacyl-CoA thiolase (in β-oxidation) | β-ketoacyl-ACP synthase (in FAS)[1] |

| Mechanism | Reversible inhibition (inferred) | Irreversible covalent modification[1] |

| Chemical Class | Halogenated fatty acid | Epoxide, monocarboxylic acid amide[1] |

| Molecular Weight | 223.11 g/mol [2] | 223.27 g/mol [1] |

| Solubility | Soluble in organic solvents, low in water[3] | Soluble in ethanol, methanol, DMSO |

| Key Advantage | Lower cost, potentially less cytotoxic in some systems[4] | Potent and well-characterized FAS inhibitor |

| Key Disadvantage | Indirect inhibitor of FAS, potential off-target effects on lipid metabolism | Known off-target effects, cytotoxicity[5] |

Section 2: Delving into the Mechanisms of Action

A nuanced understanding of how these inhibitors function at a molecular level is paramount for designing and interpreting experiments. The following sections dissect the distinct mechanisms of (S)-2-bromo-octanoic acid and cerulenin.

(S)-2-bromo-octanoic acid: A Multi-faceted Modulator of Lipid Metabolism

While often touted as a cerulenin substitute, (S)-2-bromo-octanoic acid does not directly inhibit the fatty acid synthase complex in the same manner. Instead, its primary characterized role in mammalian cells is the inhibition of fatty acid β-oxidation. Specifically, it targets and inhibits 3-ketoacyl-CoA thiolase, the enzyme responsible for the final step in the β-oxidation spiral[1].

Caption: Mechanism of (S)-2-bromo-octanoic acid in inhibiting fatty acid β-oxidation.

By inhibiting β-oxidation, (S)-2-bromo-octanoic acid can indirectly affect cellular processes that are sensitive to fatty acid metabolism. For instance, in certain bacteria, it has been shown to block the formation of polyhydroxyalkanoic acids (PHAs) without significantly impacting cell growth, making it a cost-effective alternative to cerulenin in this specific application[4].

Cerulenin: The Archetypal Irreversible FAS Inhibitor

Cerulenin's mechanism of action is well-established. It acts as a suicide inhibitor, forming a covalent bond with the active site cysteine residue of the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) domain of fatty acid synthase[1]. This irreversible binding effectively shuts down the entire FAS enzyme complex, leading to a rapid cessation of de novo fatty acid synthesis.

Caption: Mechanism of cerulenin as an irreversible inhibitor of the KAS domain of FAS.

Section 3: Practical Considerations and Experimental Protocols

The successful application of these inhibitors in a research setting hinges on careful consideration of their properties and the implementation of robust experimental protocols.

Stock Solution Preparation and Storage

Cerulenin:

-

Solvent: Due to its poor water solubility, cerulenin should be dissolved in an organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

-

Concentration: A stock solution of 10-20 mM is typically prepared.

-

Storage: Store stock solutions at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

(S)-2-bromo-octanoic acid:

-

Solvent: This compound is also poorly soluble in water and should be dissolved in an organic solvent like DMSO or ethanol[3].

-

Concentration: Prepare a stock solution in the range of 100-200 mM.

-

Storage: Store stock solutions at -20°C.

General Protocol for In Vitro Inhibition Studies in Adherent Cancer Cell Lines

This protocol provides a general framework for assessing the effects of (S)-2-bromo-octanoic acid and cerulenin on cancer cell viability and fatty acid synthesis.

Materials:

-

Adherent cancer cell line of interest (e.g., MCF-7, PC-3, A549)

-

Complete cell culture medium

-

(S)-2-bromo-octanoic acid stock solution (in DMSO)

-

Cerulenin stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™)

-

[¹⁴C]-acetate or a fluorescent fatty acid analog (for fatty acid synthesis assay)

-

Scintillation counter or fluorescence plate reader

Workflow:

Caption: A generalized workflow for in vitro cell-based assays with FAS inhibitors.

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Treatment: Prepare serial dilutions of (S)-2-bromo-octanoic acid and cerulenin in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.1% (v/v). A vehicle-only control is essential. Typical concentration ranges to test are:

-

Cerulenin: 1 µM to 100 µM. For some colorectal cancer cell lines, IC50 values have been reported in the range of 80-87 µM.[5]

-

(S)-2-bromo-octanoic acid: 10 µM to 500 µM.

-

-

Incubation: Incubate the treated cells for a period of 24 to 72 hours.

-

Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard method like the MTT assay.

-

Fatty Acid Synthesis Assay (Optional): To directly measure the impact on fatty acid synthesis, cells can be incubated with [¹⁴C]-acetate or a fluorescent fatty acid analog during the last few hours of the inhibitor treatment. The incorporation of the label into the lipid fraction can then be quantified.

Section 4: Navigating Off-Target Effects and Experimental Caveats

As with any pharmacological inhibitor, a thorough understanding of potential off-target effects is critical for accurate data interpretation.

Cerulenin's Known Off-Target Activities

Beyond its potent inhibition of FAS, cerulenin has been reported to affect other cellular processes:

-

Inhibition of Protein Palmitoylation: Cerulenin can interfere with the post-translational modification of proteins with palmitic acid.

-

HMG-CoA Synthase Inhibition: It has been shown to inhibit HMG-CoA synthetase, an enzyme involved in cholesterol biosynthesis[6].

-

Induction of Apoptosis: Cerulenin's cytotoxic effects are often attributed to the induction of apoptosis, which may be a downstream consequence of FAS inhibition or a result of other cellular perturbations[7][8].

(S)-2-bromo-octanoic acid and the Broader Impact of 2-bromo Fatty Acids

The off-target effects of (S)-2-bromo-octanoic acid are less specifically characterized, but studies on related 2-bromo fatty acids, such as 2-bromopalmitate, provide valuable insights. These compounds are known to be promiscuous inhibitors of lipid metabolism[9]. 2-bromopalmitate, for instance, has been shown to inhibit protein deacylation by targeting acyl-protein thioesterases (APTs)[9]. This highlights the potential for (S)-2-bromo-octanoic acid to have a broader impact on cellular lipid homeostasis beyond the inhibition of β-oxidation.

Section 5: The Verdict - Choosing the Right Tool for the Job

The decision to use (S)-2-bromo-octanoic acid as a substitute for cerulenin should be made with a clear understanding of the research question and the limitations of each inhibitor.

Choose (S)-2-bromo-octanoic acid when:

-

Studying the effects of disrupting fatty acid β-oxidation is the primary goal.

-

A less cytotoxic alternative to cerulenin is desired for long-term studies in certain model systems (e.g., bacterial PHA synthesis).

-

Cost is a significant consideration.

Choose cerulenin when:

-

Direct and potent inhibition of fatty acid synthase is required.

-

The research question is focused on the immediate downstream effects of FAS blockade.

-

Working with a well-characterized and widely cited FAS inhibitor is important for comparative purposes.

Crucially, when using (S)-2-bromo-octanoic acid as a tool to probe FAS-related phenotypes, it is imperative to include additional controls to dissect the effects of β-oxidation inhibition from any potential indirect effects on FAS.

Conclusion: A Call for Rigorous Science

(S)-2-bromo-octanoic acid presents itself as a valuable tool in the armamentarium of researchers studying lipid metabolism. However, it is not a direct, drop-in replacement for cerulenin in all experimental contexts, particularly in the study of mammalian fatty acid synthase. Its primary role as a β-oxidation inhibitor necessitates a more nuanced experimental design and interpretation of results. As Senior Application Scientists, we advocate for a thorough understanding of the tools we employ. By appreciating the distinct mechanisms and potential off-target effects of both (S)-2-bromo-octanoic acid and cerulenin, the research community can continue to unravel the complexities of fatty acid metabolism with greater precision and confidence.

References

-

PubChem. Cerulenin. National Center for Biotechnology Information. [Link]

- Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of biological chemistry, 254(14), 6755–6762.

- Pizer, E. S., Jackisch, C., Wood, F. D., Pasternack, G. R., Davidson, N. E., & Kuhajda, F. P. (1998). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Cancer research, 58(20), 4611–4615.

- Davda, D., El Azzouny, M. A., Tom, C. T. M., Hernandez, J. L., Majmudar, J. D., Kennedy, R. T., & Martin, B. R. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS chemical biology, 8(9), 1912–1917.

- Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. The Journal of biological chemistry, 254(9), 3303–3310.

- Gilbert, H. F., & Stewart, B. J. (1981). Structure-activity studies of cerulenin analogues as protein palmitoylation inhibitors. Journal of medicinal chemistry, 24(7), 877–880.

- O'Dowd, Y., et al. (2023). Lipidomics Profiling Reveals Differential Alterations after FAS Inhibition in 3D Colon Cancer Cell Culture Models. Metabolites, 13(7), 834.

- Lall, R. K., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PloS one, 8(10), e75232.

- Ventura, R., et al. (2015). A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms. EBioMedicine, 2(8), 808-809.

- Vazquez-Martin, A., Ropero, S., Brunet, J., Colomer, R., & Menendez, J. A. (2007). Inhibition of Fatty Acid Synthase (FASN) synergistically enhances the efficacy of 5-fluorouracil in breast carcinoma cells. Oncology reports, 18(4), 973–980.

- Puig, T., et al. (2019). Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies. Cellular and Molecular Life Sciences, 76(10), 1885-1900.

- Pizer, E. S., Chrest, F. J., DiGiuseppe, J. A., & Han, W. F. (1998). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Cancer research, 58(20), 4611–4615.

- Zaytseva, Y. Y., et al. (2020). Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells. Frontiers in oncology, 10, 1478.

-

Grube, S., et al. (2019). Effect of the FASN inhibitors cerulenin and C75 on FASN expression. ResearchGate. [Link]

- Puig, T., et al. (2023). Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies. Cellular and Molecular Life Sciences, 80(4), 99.

- Vazquez-Martin, A., Ropero, S., Brunet, J., Colomer, R., & Menendez, J. A. (2007). Inhibition of Fatty Acid Synthase (FASN) synergistically enhances the efficacy of 5-fluorouracil in breast carcinoma cells. Oncology reports, 18(4), 973–980.

- Ventura, R., et al. (2015). A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms. EBioMedicine, 2(8), 808–809.

- Atshaves, B. P., et al. (2010). Inhibitors of Fatty Acid Synthesis Induce PPARα-Regulated Fatty Acid β-Oxidative Genes: Synergistic Roles of L-FABP and Glucose. American journal of physiology. Gastrointestinal and liver physiology, 298(4), G497-G509.

- Chen, G., et al. (2013). Fatty acid synthase inhibitor cerulenin inhibits topoisomerase I catalytic activity and augments SN-38-induced apoptosis. The Journal of biological chemistry, 288(7), 4653–4663.

-

ResearchGate. (2015). Catabolism of three inhibitors, acrylic acid, 2-bromooctanoic acid, and... | Download Table. [Link]

- Zhou, W., et al. (2003). Fatty acid synthase inhibition triggers apoptosis during S phase in human cancer cells. Cancer research, 63(21), 7330–7337.

-

PubChem. 2-Bromooctanoic acid. National Center for Biotechnology Information. [Link]

- Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS chemical biology, 8(9), 1912–1917.

- Narayana, et al. (2024). Multimodal molecular mechanisms of octanoic acid (OA) against recurrent mastitis causing pathogens. Applied Microbiology and Biotechnology, 108(1), 1-18.

-

Cicek, E., et al. (2025). Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis. ResearchGate. [Link]

- Kuhajda, F. P. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase.

- Luu, L. D. W., et al. (2018). Comparison of the Whole Cell Proteome and Secretome of Epidemic Bordetella pertussis Strains From the 2008–2012 Australian Epidemic Under Sulfate-Modulating Conditions. Frontiers in microbiology, 9, 2901.

- Herber, S., et al. (2013). Comparative bioinformatics analysis of the mammalian and bacterial glycomes. Chemical Science, 4(8), 3235-3245.

- Anderson, V. E., & Johnson, A. T. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. International Journal of Molecular Sciences, 25(2), 1059.

- Jackson, A. L., & Linsley, P. S. (2010). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. RNA (New York, N.Y.), 16(1), 1–3.

- Post-translational modification of proteins by fatty acids. (2014). Biochimica et biophysica acta, 1841(1), 1–10.

- Ali, A., et al. (2025). Fatty acid synthase in chemoresistance: mechanisms and therapeutic opportunities. Cellular and Molecular Life Sciences, 82(1), 1-13.

- Salvador-Gallego, R., et al. (2016). Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein. The Journal of biological chemistry, 291(43), 22536–22548.

Sources

- 1. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Bromooctanoic acid | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2623-82-7: 2-Bromooctanoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-BROMOOCTANOIC ACID | 2623-82-7 [chemicalbook.com]

- 5. Lipidomics Profiling Reveals Differential Alterations after FAS Inhibition in 3D Colon Cancer Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity studies of cerulenin analogues as protein palmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid synthase inhibitor cerulenin inhibits topoisomerase I catalytic activity and augments SN-38-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for (S)-2-bromo-octanoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-bromo-octanoic acid

Introduction

(S)-2-bromo-octanoic acid is a chiral carboxylic acid that serves as a valuable building block in organic synthesis and drug development. Its utility in creating more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous identification and characterization of this compound. This guide provides a detailed analysis of the spectroscopic data for (S)-2-bromo-octanoic acid, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition. The molecular formula of 2-bromooctanoic acid is C₈H₁₅BrO₂, and its molecular weight is approximately 223.11 g/mol [1].

It is important to note that in a non-chiral environment, such as with standard NMR solvents or during IR and MS analysis, the spectroscopic properties of the (S)-enantiomer are identical to its (R)-enantiomer and the racemic mixture[2]. Chiral-specific techniques would be required to distinguish between enantiomers[3].

Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromooctanoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet (broad) | 1H | -COOH |

| 4.22 | Triplet | 1H | CH-Br |

| 2.05 - 1.85 | Multiplet | 2H | -CH₂- (C3) |

| 1.50 - 1.20 | Multiplet | 8H | -CH₂- (C4, C5, C6, C7) |

| 0.90 | Triplet | 3H | -CH₃ (C8) |

| Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. |

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromooctanoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (C1) |

| ~48 | CH-Br (C2) |

| ~34 | -CH₂- (C3) |

| ~31 | -CH₂- (C6) |

| ~28 | -CH₂- (C5) |

| ~27 | -CH₂- (C4) |

| ~22 | -CH₂- (C7) |

| ~14 | -CH₃ (C8) |

| Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. |

Table 3: Key IR Absorption Bands for 2-Bromooctanoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid)[4] |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1280 | Medium | C-O stretch |

| ~930 | Broad | O-H bend |

| ~650 | Medium | C-Br stretch |

Table 4: Mass Spectrometry Data for 2-Bromooctanoic Acid

| m/z | Interpretation |

| 224 / 222 | Molecular ion peak [M]⁺ (isotopes of Br) |

| 179 / 177 | [M-COOH]⁺ |

| 143 | [M-Br]⁺ |

| 45 | [COOH]⁺ |

| Ionization Method: Electron Ionization (EI). |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of (S)-2-bromo-octanoic acid with carbons numbered for NMR assignment correlation.

Caption: Structure of (S)-2-bromo-octanoic acid with key atoms labeled.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a map of the proton framework of a molecule. In (S)-2-bromo-octanoic acid, the electron-withdrawing bromine atom and carbonyl group significantly deshield adjacent protons, shifting their signals downfield. The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water[5]. The proton on the alpha-carbon (C2), being attached to the same carbon as the bromine, is expected to be a triplet due to coupling with the two adjacent protons on C3 and will appear significantly downfield[6].

Interpretation:

-

~11.0 ppm (s, 1H): This broad singlet is characteristic of a carboxylic acid proton (-COOH)[5][7]. Its chemical shift can be concentration-dependent.

-

4.22 ppm (t, 1H): This triplet corresponds to the proton on the alpha-carbon (C2), which is deshielded by both the adjacent bromine atom and the carbonyl group. It is split into a triplet by the two neighboring protons on C3.

-

2.05 - 1.85 ppm (m, 2H): This multiplet is assigned to the protons on C3. They are adjacent to the chiral center and thus experience a slightly more complex magnetic environment.

-

1.50 - 1.20 ppm (m, 8H): The overlapping signals in this region correspond to the methylene protons of the alkyl chain (C4, C5, C6, and C7).

-

0.90 ppm (t, 3H): This triplet is characteristic of the terminal methyl group (-CH₃) at C8, split by the two adjacent protons on C7.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts are highly dependent on the electronic environment of the carbon atoms.

Interpretation:

-

~175 ppm: This downfield signal is characteristic of the carbonyl carbon (C=O) of a carboxylic acid[8].

-

~48 ppm: This signal corresponds to the alpha-carbon (C2), which is bonded to the electronegative bromine atom.

-

~34-22 ppm: These signals in the aliphatic region correspond to the six methylene carbons (-CH₂-) of the octanoic acid chain[9]. The specific assignments can be complex without further 2D NMR experiments.

-

~14 ppm: This upfield signal is characteristic of the terminal methyl carbon (-CH₃)[9].

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of a carboxylic acid is dominated by two key features: a very broad O-H stretching band and a sharp, strong C=O stretching band[5].

Interpretation:

-

2500-3300 cm⁻¹ (Broad): This very broad absorption is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer[2]. It often overlaps with the C-H stretching region.

-

2960-2850 cm⁻¹ (Medium-Strong): These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl chain.

-

~1710 cm⁻¹ (Strong): This intense, sharp peak is characteristic of the C=O (carbonyl) stretching vibration of a saturated aliphatic carboxylic acid[4][10].

-

~650 cm⁻¹ (Medium): This absorption is in the region expected for the C-Br stretching vibration.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-2-bromo-octanoic acid, the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "M" and "M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity[2][11].

Interpretation:

-

m/z 224 / 222: This pair of peaks represents the molecular ion [M]⁺, corresponding to the intact molecule containing either the ⁸¹Br or ⁷⁹Br isotope, respectively.

-

m/z 179 / 177: This fragment results from the loss of a carboxyl group (-COOH, 45 Da) from the molecular ion. The isotopic pattern confirms the presence of bromine in this fragment.

-

m/z 143: This peak corresponds to the loss of a bromine radical (79 or 81 Da) from the molecular ion [M-Br]⁺.

-

m/z 45: A peak at this value is characteristic of the carboxyl fragment [COOH]⁺.

Experimental Protocols & Workflow

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Logical Workflow for Spectroscopic Analysis

Caption: A logical workflow for the spectroscopic analysis of organic compounds.

NMR Spectroscopy (¹H and ¹³C)

-

Objective: To determine the proton and carbon framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (S)-2-bromo-octanoic acid in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for ¹H NMR)[2].

-

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: As 2-bromooctanoic acid is a liquid at room temperature, the spectrum can be recorded using a thin film method. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates[2].

-

Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer. First, record a background spectrum of the clean salt plates. Then, record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹[2].

-

Data Presentation: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, inject a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) into the GC[2].

-

Ionization: Use Electron Ionization (EI), a common method for small organic molecules. Bombard the vaporized sample with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion[2][12].

-

Mass Analysis: Accelerate the molecular ion and any fragment ions into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z)[2].

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

References

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy. [Link]

-

Biological Magnetic Resonance Bank. bmse000502 Octanoic Acid at BMRB. [Link]

-

University of Calgary. Infrared Spectroscopy Table. [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

OpenStax. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry. [Link]

-

PubChem. 2-Bromooctanoic acid | C8H15BrO2 | CID 92184. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

NIST WebBook. 2-bromoheptanoic acid. [Link]

-

ResearchGate. Experimental IR spectra of carbonyl stretching vibration of.... [Link]

-

Cengage. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. [Link]

-

University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (PDF) Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. [Link]

-

MSU Chemistry. Absolute Stereochemical Determination of Chiral Carboxylic Acids. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

-

PubMed. Recent advances in spectroscopic chiral analysis of carboxylic acids. [Link]

-

NMR spectra 2-13C. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

PubChem. 2-Bromooctanoate | C8H14BrO2- | CID 22173992. [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

NIST WebBook. Octanoic acid. [Link]

-

PubChem. 8-Bromooctanoic acid | C8H15BrO2 | CID 548275. [Link]

Sources

- 1. 2-Bromooctanoic acid | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. youtube.com [youtube.com]

- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bmse000502 Octanoic Acid at BMRB [bmrb.io]

- 10. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 11. savemyexams.com [savemyexams.com]

- 12. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-2-bromo-octanoic Acid

Introduction

(S)-2-bromo-octanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The stereochemistry at the C2 position is often crucial for the desired biological activity, making enantioselective synthesis a critical aspect of its production. This document provides detailed protocols and technical insights into established methods for the synthesis of (S)-2-bromo-octanoic acid, designed for researchers, scientists, and drug development professionals.

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the alpha-carbon. Traditional methods for α-bromination of carboxylic acids, such as the Hell-Volhard-Zelinsky (HVZ) reaction, are not stereoselective and produce a racemic mixture.[1][2] Therefore, strategies that introduce chirality in a controlled manner are essential. This guide will explore two principal approaches: the use of chiral auxiliaries to direct diastereoselective bromination and the resolution of a racemic mixture.

Comparative Overview of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the octanoic acid backbone to direct the stereoselective introduction of bromine at the α-position. The auxiliary is subsequently cleaved to yield the desired (S)-2-bromo-octanoic acid. | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. The cost of the chiral auxiliary can be a factor. |

| Enzymatic Kinetic Resolution | A lipase enzyme is used to selectively esterify one enantiomer of racemic 2-bromo-octanoic acid or its ester, allowing for the separation of the desired (S)-enantiomer.[1] | High enantioselectivity, mild reaction conditions, environmentally friendly.[1] | The theoretical maximum yield for the desired enantiomer is 50%.[1] Requires screening for a suitable enzyme and optimization of reaction conditions. |

| Diastereomeric Salt Crystallization | A racemic mixture of 2-bromooctanoic acid is reacted with a chiral resolving agent (a chiral base) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. | A well-established and often effective classical resolution technique. | Can be a trial-and-error process to find a suitable resolving agent and crystallization conditions. The yield of the desired enantiomer is limited to a theoretical maximum of 50%. |

This guide will provide a detailed protocol for the chiral auxiliary-mediated approach, which offers a high degree of stereochemical control and is a widely applicable strategy in asymmetric synthesis.

Part 1: Chiral Auxiliary-Mediated Enantioselective Bromination

This method utilizes a chiral oxazolidinone auxiliary, a powerful tool in asymmetric synthesis, to direct the bromination of an N-acyl oxazolidinone derived from octanoic acid.[3] The bulky chiral auxiliary effectively shields one face of the enolate, forcing the electrophilic bromine to attack from the less sterically hindered side, thus achieving high diastereoselectivity.[3]

Experimental Workflow

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

n-Butyllithium (n-BuLi) in hexanes

-

Octanoyl chloride

-

Sodium hexamethyldisilazide (NaHMDS)

-

N-Bromosuccinimide (NBS)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of N-Octanoyl Oxazolidinone

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

-

Dissolve the auxiliary in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature does not rise significantly.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add octanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-octanoyl oxazolidinone. The product can be purified by column chromatography on silica gel.

Step 2: Diastereoselective Bromination

-

Dissolve the N-octanoyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.

-

In a separate flask, dissolve N-bromosuccinimide (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the enolate solution to the NBS solution via cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction with saturated aqueous sodium sulfite solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

-